molecular formula C13H21NO2 B15317129 tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Cat. No.: B15317129
M. Wt: 223.31 g/mol
InChI Key: CJVRIMIDHYKFLD-MNOVXSKESA-N
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Description

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the piperidine ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethynyl group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives or alkanes.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (2R,4S)-4-ethynyl-2-methylpyrrolidine-1-carboxylate

Uniqueness:

  • The presence of the ethynyl group in tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
  • The specific stereochemistry (2R,4S) also contributes to its distinct properties and interactions with molecular targets.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3/t10-,11+/m1/s1

InChI Key

CJVRIMIDHYKFLD-MNOVXSKESA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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